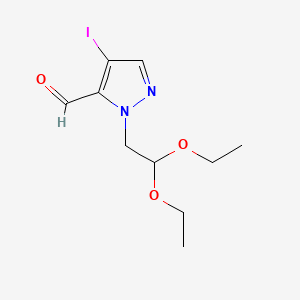
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodo group at position 4, a diethoxyethyl group at position 1, and a carbaldehyde group at position 5. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the iodo group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the diethoxyethyl group: This step involves the alkylation of the pyrazole ring with a diethoxyethyl halide under basic conditions.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Formylation: DMF and POCl3 for the Vilsmeier-Haack reaction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo and aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Diethoxyethyl)-4-bromo-1H-pyrazole-5-carbaldehyde: Similar structure but with a bromo group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-chloro-1H-pyrazole-5-carbaldehyde: Similar structure but with a chloro group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-fluoro-1H-pyrazole-5-carbaldehyde: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde lies in the presence of the iodo group, which can participate in unique chemical reactions, such as iodination and coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H15IN2O3 |
|---|---|
Molekulargewicht |
338.14 g/mol |
IUPAC-Name |
2-(2,2-diethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H15IN2O3/c1-3-15-10(16-4-2)6-13-9(7-14)8(11)5-12-13/h5,7,10H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
HGFRAUZRESVZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN1C(=C(C=N1)I)C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


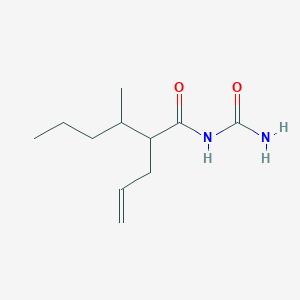
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
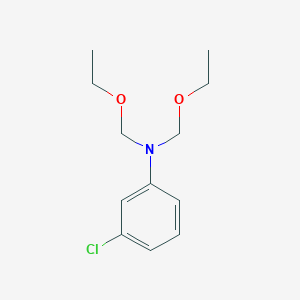
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
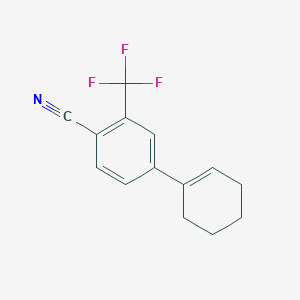

![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
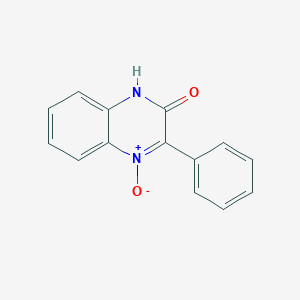

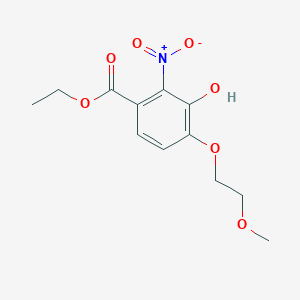
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

